Gentianamine

Übersicht

Beschreibung

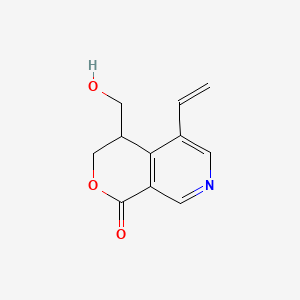

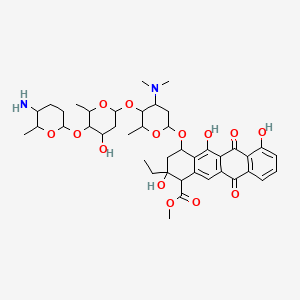

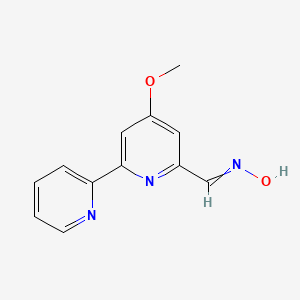

Gentianamine is a simple pyridine alkaloid . It is found in the Gentiana turkestanorum and G. olivieri . The molecular formula of Gentianamine is C11H11NO3 .

Synthesis Analysis

Gentianamine, along with three other new alkaloids gentiananine, gentianadine, and gentianaine, have been isolated from Gentiana turkestanorum and G. olivieri . Gentianadine is identical with synthetic 4- (2′-hydroxyethyl) nicotinic lactone . Dihydrogentianine has been converted into dihydrogentianamine .Molecular Structure Analysis

Gentianamine has the structure 5-vinyl-4- (1′-hydroxymethyl-2′-hydroxyethyl) nicotinic lactone . The average mass of Gentianamine is 205.210 Da and the mono-isotopic mass is 205.073898 Da .Physical And Chemical Properties Analysis

Gentianamine forms colorless needles when recrystallized from Me 2CO . It is optically inactive and forms a series of crystalline salts and derivatives . The melting point of Gentianamine is 149-150°C .Wissenschaftliche Forschungsanwendungen

Phytochemical Analysis and Quality Control

Gentianamine, found in various species of the Gentiana genus, has been a subject of interest in phytochemical analysis and quality control. The genus Gentiana includes about 400 species known for their wide range of pharmacological activities. Recent advancements in the chemical analysis of Gentiana species, including Gentianamine, have focused on developing new compounds and therapeutic uses, understanding structure-activity relationships, and establishing standards for medicinal herbs (Xu et al., 2017).

Biological Activities

Gentiana species, including those containing Gentianamine, have shown various biological activities such as antioxidant, acetylcholinesterase inhibitory effects, and monoamine oxidase inhibitory effects. These properties make them valuable in the treatment of disorders like digestive problems, fever, hypertension, muscle spasms, wounds, cancer, sinusitis, and malaria (Kıyan et al., 2016).

Anti-inflammatory and Wound Healing Activity

The anti-inflammatory and wound healing activities of Gentiana lutea, which likely contain Gentianamine, have been evaluated. Alcohol and petrol ether extracts from its rhizomes exhibited significant dose-dependent anti-inflammatory and wound healing activities in various animal models, underscoring their potential in therapeutic applications (Mathew et al., 2004).

Antidepressant Effect

Studies on Gentiana olivieri, possibly containing Gentianamine, have indicated its antidepressant effects in animal models. It has been used traditionally for mental disorders including depression, and scientific investigations have shown its efficacy in improving monoaminergic system disorders and affecting antioxidant, inflammatory, and endocrine mechanisms (Berk et al., 2020).

Anti-melanogenesis Effects

Research on Gentiana veitchiorum Hemsl. flowers, potentially containing Gentianamine, revealed anti-melanogenesis effects. Isoorientin, a major flavone in the extract, was found to reduce melanin content, suggesting its use as a skin lightening agent for treating skin pigmentary disorders (Wu et al., 2019).

Traditional Medicinal Uses

Gentiana species, like Gentiana scabra and Gentiana triflora, used traditionally for medicinal purposes, have been scientifically reviewed for their efficacy and safety. Their biological actions, especially anti-inflammatory effects through the inhibition of inflammatory cytokines and enzymes, have been highlighted (Wang et al., 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-ethenyl-4-(hydroxymethyl)-3,4-dihydropyrano[3,4-c]pyridin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-7-3-12-4-9-10(7)8(5-13)6-15-11(9)14/h2-4,8,13H,1,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGWRAJMYNMYBFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN=CC2=C1C(COC2=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00331866 | |

| Record name | Gentianamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gentianamine | |

CAS RN |

22952-54-1 | |

| Record name | 1H-Pyrano[3,4-c]pyridin-1-one, 5-ethenyl-3,4-dihydro-4-(hydroxymethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22952-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gentianamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-ethyl-2-quinolinyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B1223091.png)

![3-Methyl-2-[2-(4-methyl-5-thiazolyl)ethylthio]-4-quinazolinone](/img/structure/B1223092.png)

![2-Methoxy-6-[[(1-methyl-2-benzimidazolyl)amino]methyl]phenol](/img/structure/B1223093.png)

![N-[2-(1-cyclohexenyl)ethyl]-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide](/img/structure/B1223095.png)

![2-(5,7-Dimethyl-3-phenyl-6-pyrazolo[1,5-a]pyrimidinyl)acetic acid ethyl ester](/img/structure/B1223097.png)

![Propanoic acid, 2-[4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy]-, (trimethylsilyl)methyl ester](/img/structure/B1223114.png)